molecular formula C35H29Cl2N3O B11697321 5-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11697321
M. Wt: 578.5 g/mol
InChI Key: YCUZMGUGLYKOER-UHFFFAOYSA-N
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Description

5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system . This method improves reaction efficiency and yields by enhancing liquid-liquid mass transfer and controlling reaction temperature and residence time.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow microreactors are often preferred for their ability to produce high yields with minimal waste and improved safety.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Signal transduction pathways, metabolic pathways

The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its complex structure, which combines multiple aromatic rings and heterocyclic elements

Properties

Molecular Formula

C35H29Cl2N3O

Molecular Weight

578.5 g/mol

IUPAC Name

5-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C35H29Cl2N3O/c1-35(2)17-26-31-25-11-7-6-8-21(25)13-15-29(31)38-34(32(26)30(41)18-35)27-20-40(19-23-12-14-24(36)16-28(23)37)39-33(27)22-9-4-3-5-10-22/h3-16,20,34,38H,17-19H2,1-2H3

InChI Key

YCUZMGUGLYKOER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN(N=C5C6=CC=CC=C6)CC7=C(C=C(C=C7)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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